2-Methylphenyl PDKA Shows 1.8-Fold Enhanced Malate Synthase Inhibition vs. Unsubstituted PDKA
The acid form of Ethyl 4-(2-methylphenyl)-2,4-dioxobutanoate (compound 1 in Table 1 of Krieger et al., 2012) exhibits an IC50 of 1.1 μM against M. tuberculosis malate synthase (GlcB C619A mutant) in a DNTB-coupled enzyme assay [1][2]. This represents a 1.8-fold improvement over the unsubstituted phenyl-diketo acid (PDKA, IC50 = 2.0 μM) tested under identical conditions. In contrast, the para-methyl analog (4-MePh-PDKA) shows a substantially weaker IC50 of 6.0 μM (3-fold less potent than PDKA), while the meta-methyl analog (3-MePh-PDKA, IC50 = 0.18 μM) is more potent but lacks the solution stability advantages of ortho-substitution [1].
| Evidence Dimension | Enzyme inhibition potency (IC50 against M. tuberculosis malate synthase GlcB C619A) |
|---|---|
| Target Compound Data | IC50 = 1.1 μM (1,100 nM) [acid form: 4-(2-methylphenyl)-2,4-dioxobutanoic acid] |
| Comparator Or Baseline | Unsubstituted PDKA: IC50 = 2.0 μM (2,000 nM); 4-MePh-PDKA: IC50 = 6.0 μM (6,000 nM); 3-MePh-PDKA: IC50 = 0.18 μM (180 nM) |
| Quantified Difference | 1.8-fold improvement over unsubstituted PDKA; 5.5-fold improvement over para-methyl analog; 6.1-fold less potent than meta-methyl analog (but with superior stability, see Evidence Item 2) |
| Conditions | DNTB-coupled enzyme assay using recombinant M. tuberculosis GlcB C619A mutant; reported in Krieger et al. (2012), Table 1 |
Why This Matters
Procurement of the 2-methylphenyl variant over the unsubstituted or para-substituted PDKA is justified by the combination of improved enzyme inhibition and solution stability—a dual advantage not achievable with other regioisomeric substitutions.
- [1] Krieger, I.V., Freundlich, J.S., Gawandi, V.B., Roberts, J.P., Gawandi, V.B., Sun, Q., Owen, J.L., Fraile, M.T., Huss, S.I., et al. (2012). Structure-guided discovery of phenyl-diketo acids as potent inhibitors of M. tuberculosis malate synthase. Chemistry & Biology, 19(12), 1556–1567. Table 1. doi:10.1016/j.chembiol.2012.09.018. View Source
- [2] BindingDB. BDBM50152575: 2,4-Dioxo-4-o-tolyl-butyric acid. IC50 = 1.10E+3 nM against Malate synthase G [C619A] (Mycobacterium tuberculosis). Available at: https://w.bindingdb.org. View Source
